双(2,2,6,6-四甲基-4-哌啶基)胺

描述

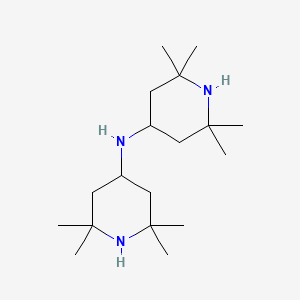

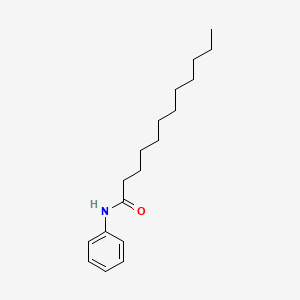

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .

Synthesis Analysis

The synthesis of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” has been reported in several papers . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst . The product was characterized and quantitatively analyzed by elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and ion suppression chromatography .

Molecular Structure Analysis

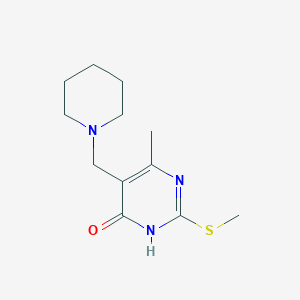

The molecular formula of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is C18H37N3 . The product was characterized by their infrared, mass spectrum, and nuclear magnetic resonance spectra .

Chemical Reactions Analysis

The synthesis of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” involves the reaction of 1,6-hexanediamine (HMDA) with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a 5% Pt/C catalyst .

Physical And Chemical Properties Analysis

The product was analyzed by ion suppression chromatography and shown to contain no detectable impurities . The solubility of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” in various solvents at 20 °C is as follows: acetone: 19 % (w/w), ethyl acetate: 24 % (w/w), methanol: 38 % (w/w), chloroform: 45 % (w/w), methylene chloride: 56 % (w/w). It is insoluble in water .

科学研究应用

受阻胺光稳定剂 (HALS) 的合成

双(2,2,6,6-四甲基-4-哌啶基)胺是新型受阻胺光稳定剂 (HALS) 合成中的关键中间体,在防止聚合物化合物变质和变色方面至关重要。研究重点是使用不同的催化剂和条件优化合成工艺,从而实现高产率、良好的选择性和最少的废物产生 (王等人,2001)。另一项研究利用神经网络技术优化了合成这些稳定剂的工艺,实现了高平均产率和与预测产率的一致性 (朱继勤,2004)。

对 L 型 Ca²⁺ 通道的冲击

一项研究发现双(2,2,6,6-四甲基-4-哌啶基)癸二酸酯(一种相关化合物)是 L 型 Ca²⁺ 通道的一种有效的阻滞剂。这种化合物通常用作塑料中的光稳定剂,已被证明具有药理活性,影响细胞中的钙通道 (格罗斯曼等人,1993)。

聚合物中的热稳定性和分解

已经使用各种分析技术对受阻胺光稳定剂(包括双(2,2,6,6-四甲基-4-哌啶基)化合物的衍生物)的热稳定性和分解进行了研究。这些研究对于了解这些稳定剂在不同热条件下的行为非常重要,从而影响它们在聚烯烃中的应用 (巴拉巴诺维奇等人,2007)。

对尼古丁乙酰胆碱受体的影响

双(2,2,6,6-四甲基-4-哌啶基)癸二酸酯(另一种相关化合物)被发现可以抑制尼古丁乙酰胆碱受体,展示了制造塑料中使用的化合物潜在的意外生物效应。这凸显了考虑工业过程中使用的合成化合物的更广泛生物影响的重要性 (帕普克等人,1994)。

构象动力学研究

使用电子自旋共振 (E.S.R.) 光谱分析了包含双(2,2,6,6-四甲基-4-哌啶基)结构的双自由基化合物的分子内运动。这项研究有助于理解此类化合物在分子水平上的动态行为 (阿尔斯特和西尔弗,1986)。

作用机制

Target of Action

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers, thus enhancing their stability and lifespan.

Mode of Action

The compound interacts with its targets through a process known as radical scavenging . As a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS), it is made up of nitroxyl radicals . These radicals can react with phenolic antioxidants, thereby controlling the heat and preventing the degradation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is the antioxidant pathway in polymers . By reacting with phenolic antioxidants, it helps to stabilize the polymers against degradation caused by heat and UV radiation .

Pharmacokinetics

The compound is soluble in various organic solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride, but insoluble in water . This suggests that it may have good bioavailability in certain environments, particularly those involving the aforementioned solvents.

Result of Action

The primary result of the action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is the enhanced stability of polymers . By acting as a heat controller and reacting with phenolic antioxidants, it prevents the degradation of polymers, thus extending their lifespan and maintaining their structural integrity .

Action Environment

The action, efficacy, and stability of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine can be influenced by various environmental factors. For instance, its effectiveness as a heat controller and light stabilizer may be affected by the intensity of UV radiation in the environment . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical composition of the environment .

安全和危害

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is fatal if inhaled. It causes serious eye damage, skin irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

未来方向

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is a key intermediate for preparing new types of hindered amine light stabilizers (HALS) and several synthesis methods have been reported . It is widely used in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, polyurethanes, and so on . Therefore, new synthetic routes to this compound are desirable .

属性

IUPAC Name |

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLFIGHHOKNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine | |

CAS RN |

34887-26-8 | |

| Record name | 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34887-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)

![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)